4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

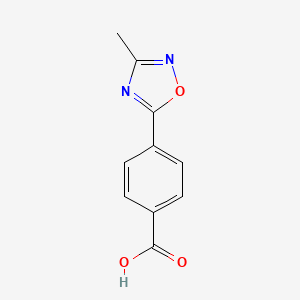

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure. The compound bears the Chemical Abstracts Service registry number 851048-56-1, which serves as its unique identifier in chemical databases. The molecular formula C₁₀H₈N₂O₃ indicates the presence of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 204.19 grams per mole.

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as CC1=NOC(=N1)C1=CC=C(C=C1)C(O)=O, which provides a comprehensive linear description of the molecular connectivity. The International Chemical Identifier key KXXLPIJOPGBFTA-UHFFFAOYSA-N serves as a standardized hash code for the molecular structure, facilitating database searches and cross-referencing. The compound is also catalogued in PubChem with the identifier 22110111, providing additional access to structural and property databases.

The systematic analysis reveals that the molecule consists of a para-substituted benzoic acid where the substituent at the 4-position is a 3-methyl-1,2,4-oxadiazol-5-yl group. This structural arrangement creates a conjugated system that links the electron-rich oxadiazole heterocycle with the electron-withdrawing carboxylic acid functionality. The molecular formula analysis indicates a degree of unsaturation of seven, consistent with the presence of the benzene ring and the oxadiazole heterocycle.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 851048-56-1 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol |

| Simplified Molecular-Input Line-Entry System | CC1=NOC(=N1)C1=CC=C(C=C1)C(O)=O |

| International Chemical Identifier Key | KXXLPIJOPGBFTA-UHFFFAOYSA-N |

| PubChem Compound Identifier | 22110111 |

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for this compound was not extensively detailed in the available literature, the structural analysis of related oxadiazole compounds provides insights into the expected solid-state properties. The compound is reported to be available in solid form with a purity of 95% from commercial suppliers. The molecular structure suggests the potential for hydrogen bonding interactions through the carboxylic acid functional group, which would significantly influence the crystal packing arrangement.

The presence of both hydrogen bond donors and acceptors within the molecular structure indicates that the compound likely exhibits intermolecular hydrogen bonding in the solid state. The carboxylic acid group can function as both a hydrogen bond donor through the hydroxyl hydrogen and as an acceptor through the carbonyl oxygen. Additionally, the nitrogen atoms within the oxadiazole ring may serve as hydrogen bond acceptors, contributing to the overall crystal stability.

The aromatic nature of both the benzene ring and the oxadiazole heterocycle suggests that π-π stacking interactions may also play a role in the crystal packing. These non-covalent interactions would contribute to the overall stability of the crystalline form and influence properties such as melting point and solubility characteristics.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with proton nuclear magnetic resonance providing detailed information about the hydrogen environments within the molecule. The compound exhibits characteristic chemical shifts that correspond to the aromatic protons of the benzene ring, the methyl group attached to the oxadiazole ring, and the acidic proton of the carboxylic acid group.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the para-disubstituted benzene ring, typically appearing as two sets of equivalent protons in the aromatic region. The methyl group attached to the oxadiazole ring produces a characteristic singlet in the aliphatic region of the spectrum. The carboxylic acid proton, when present and not exchanged, appears significantly downfield due to the deshielding effect of the carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears characteristically downfield, while the aromatic carbons of both the benzene ring and the oxadiazole heterocycle produce distinct signals that can be assigned based on their chemical environments.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the calculated molecular weight. Fragmentation patterns typically include loss of the carboxylic acid functionality and breakdown of the oxadiazole ring system.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons (para-disubstituted benzene), methyl singlet, carboxylic acid proton |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon (downfield), aromatic carbons, aliphatic methyl carbon |

| Mass Spectrometry | Molecular ion at m/z 204, characteristic fragmentation patterns |

| Infrared Spectroscopy | Carboxylic acid stretch, aromatic carbon-carbon stretches, oxadiazole ring vibrations |

Tautomeric and Conformational Isomerism

The structural analysis of this compound reveals limited potential for tautomeric isomerism due to the stable aromatic character of both the benzene ring and the oxadiazole heterocycle. The oxadiazole ring system exists in a fixed electronic configuration that maintains aromaticity, preventing significant tautomeric rearrangements. However, the carboxylic acid functionality can undergo proton exchange, particularly in protic solvents, leading to the formation of carboxylate anions under basic conditions.

Conformational analysis indicates that the molecule possesses some degree of rotational freedom around the bond connecting the oxadiazole ring to the benzene ring. This rotation can result in different conformational isomers, with the preferred conformation being influenced by electronic factors such as conjugation between the aromatic systems and steric interactions. The planar or near-planar arrangement of the oxadiazole and benzene rings is likely favored due to extended π-conjugation throughout the molecular framework.

Theoretical studies on related oxadiazole systems suggest that the 1,2,4-oxadiazole heterocycle maintains significant aromatic character, which stabilizes the molecular structure and limits tautomeric possibilities. The nitrogen atoms within the oxadiazole ring are involved in the aromatic π-system, preventing protonation or deprotonation events that could lead to tautomeric forms. The methyl substituent on the oxadiazole ring provides additional stabilization through hyperconjugation effects.

The carboxylic acid group represents the primary site for chemical transformation through acid-base equilibria. In aqueous solutions, the compound can exist in equilibrium between the protonated carboxylic acid form and the deprotonated carboxylate anion, with the equilibrium position dependent on the solution pH. This acid-base behavior is characteristic of benzoic acid derivatives and plays a crucial role in determining the compound's solubility and reactivity properties.

| Isomerism Type | Characteristics | Stability |

|---|---|---|

| Tautomeric | Limited due to aromatic stability | High stability of current form |

| Conformational | Rotation around oxadiazole-benzene bond | Multiple conformers possible |

| Acid-Base | Carboxylic acid protonation state | pH-dependent equilibrium |

Propriétés

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXLPIJOPGBFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622492 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851048-56-1 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole with benzoic acid derivatives under specific conditions. For instance, the use of dehydrating agents like phosphorus oxychloride (POCl3) can facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Carboxylic Acid Group Reactivity

The benzoic acid moiety undergoes typical acid-catalyzed and nucleophilic reactions:

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines under standard coupling conditions:

-

Esterification : Reacts with ethanol in the presence of H₂SO₄ to form ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate .

-

Amidation : Forms derivatives like 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-yl)benzamide via coupling with 2-aminopyridine using HATU/DIPEA .

Table 1: Representative Amidation Reactions

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under acidic and oxidative conditions but participates in specific transformations:

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH, 100°C), the oxadiazole ring undergoes hydrolysis to form a carboxylic acid derivative .

Equation :

Electrophilic Substitution

The oxadiazole’s electron-withdrawing nature directs electrophilic substitution to the para-position of the benzoic acid ring, though such reactions are less common due to steric and electronic hindrance .

Functionalization via Cross-Coupling

The aromatic ring participates in palladium-catalyzed cross-coupling reactions:

Suzuki Coupling

The benzoic acid derivative reacts with arylboronic acids to form biaryl derivatives .

Example :

Table 2: Cross-Coupling Reactions

| Boronic Acid | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(3-Methyl-oxadiazolyl)-4′-methoxybiphenyl | 68 |

Salt Formation

The carboxylic acid forms salts with metal cations (e.g., Na⁺, K⁺) or organic bases (e.g., triethylamine), enhancing solubility for pharmaceutical applications .

Equation :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily releasing CO₂ and NOₓ gases .

Key Data :

Biological Interactions

In medicinal chemistry, the compound interacts with enzymes via hydrogen bonding (amide group to Tyr1674) and hydrophobic stacking (oxadiazole ring with Trp1683) . These interactions are critical for its role as a protease inhibitor .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid has been explored for its potential therapeutic properties:

- Anti-inflammatory Activity: Compounds with the oxadiazole moiety have shown promise as anti-inflammatory agents. The benzoic acid component may enhance solubility and bioavailability in biological systems, making it a candidate for further pharmacological studies .

- Antimicrobial Properties: Research indicates that oxadiazole derivatives can exhibit antimicrobial activity. The incorporation of the benzoic acid structure could potentially enhance this effect, providing a basis for developing new antimicrobial agents .

Cell Biology

This compound is utilized in various applications related to cell culture and analysis:

- Cell Culture Modifications: It is used to modify cell culture environments to study cellular responses under different chemical stimuli. This can help elucidate mechanisms of action for drugs or other compounds .

- Proteomics Research: The compound is relevant in proteomics as a tool for studying protein interactions and functions. Its unique structure can be leveraged to develop probes or markers for specific proteins .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

- Polymer Chemistry: This compound can serve as a monomer or additive in polymer synthesis, potentially improving the thermal and mechanical properties of polymers due to the stability imparted by the oxadiazole ring .

- Nanotechnology: Its integration into nanomaterials could enhance their functionality, particularly in drug delivery systems where targeted release is essential .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various oxadiazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

Research focusing on the synthesis of oxadiazole derivatives revealed that this compound exhibited notable antibacterial activity against several strains of bacteria. This positions it as a promising candidate for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for tailored pharmacological properties. Below is a detailed comparison with structurally analogous compounds:

Positional Isomers

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 915707-45-8) Structural Difference: Oxadiazole substituent at the meta position of the benzene ring. Properties: Lower melting point (219–224°C), higher toxicity (labeled Harmful), and similar molecular weight (204.18 g/mol) .

Functional Group Variations

Ethyl 2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)acetate (Compound 39)

- Structural Difference : Benzoic acid replaced with an ethyl acetate group.

- Properties : Increased lipophilicity (logP ~2.5 estimated) due to the ester moiety. Acts as a prodrug, requiring hydrolysis to the active carboxylic acid form .

- Implications : Enhanced cell permeability but reduced direct bioactivity without metabolic activation.

- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 60510-51-2) Structural Difference: Oxadiazole substituted with a phenyl group instead of methyl. Implications: Improved binding affinity in hydrophobic enzyme pockets but reduced solubility.

Hybrid Heterocyclic Systems

4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (Compound 17)

(3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (Compound 10f)

Table 1: Comparative Data of Key Compounds

Activité Biologique

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS Number: 851048-56-1) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 204.19 g/mol. The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 851048-56-1 |

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 22110111 |

Biological Activity

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

A study explored the anticancer properties of oxadiazole derivatives, revealing that modifications to the oxadiazole ring can enhance cytotoxicity against various cancer cell lines. Specifically, the presence of the benzoic acid moiety in this compound may contribute to its effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives. The results showed that compounds similar to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for traditional antibiotics .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Cancer Cell Line Study :

-

Antimicrobial Efficacy :

- Objective : To determine the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Method : Disk diffusion and broth microdilution methods were employed.

- Results : The compound demonstrated an MIC value of 12.5 µg/mL against S. aureus, indicating promising antimicrobial potential .

The biological activity of this compound is hypothesized to involve interaction with cellular pathways related to apoptosis and cell cycle regulation. The specific mechanisms may include:

Q & A

Q. What are the established synthetic methodologies for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid?

A common approach involves coupling benzoic acid derivatives with 1,2,4-oxadiazole precursors. For example:

- Step 1 : React 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in the presence of Cs₂CO₃ in DMF at room temperature for 16–18 hours .

- Step 2 : Purify via column chromatography or recrystallization using ethanol/water mixtures.

- Key reagents : Cs₂CO₃ (base), DMF (solvent), and chloro-methyl oxadiazole intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.24–7.90 ppm in analogous oxadiazole derivatives) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹ for benzoic acid; oxadiazole ring vibrations ~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z = 396 [M+H]⁺ for related compounds) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Solvent System : Ethanol/water mixtures are effective for recrystallizing benzoic acid derivatives, as seen in similar compounds .

- Temperature : Gradual cooling from reflux to room temperature improves crystal purity.

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Temperature Control : Reflux conditions (45–60°C) may accelerate coupling but require monitoring for side reactions .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

- Cross-Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., oxadiazole ring planarity) .

- Multi-Technique Analysis : Combine IR, MS, and 2D NMR (e.g., HSQC, HMBC) to confirm assignments .

Q. How does the electronic nature of substituents affect the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the oxadiazole ring to enhance binding to biological targets like enzymes or receptors .

- In Silico Screening : Use molecular docking to predict interactions with targets such as antimicrobial enzymes or anti-inflammatory receptors .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Byproduct Formation : Remove unreacted chloromethyl intermediates via silica gel chromatography (hexane/EtOH gradient) .

- Acidic Impurities : Utilize aqueous NaHCO₃ washes to isolate the benzoic acid moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting points reported in literature?

- Purity Assessment : Verify purity via HPLC (≥95%) and compare with literature values from peer-reviewed sources (e.g., mp 217–220°C for structurally similar triazole-benzoic acid derivatives) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.